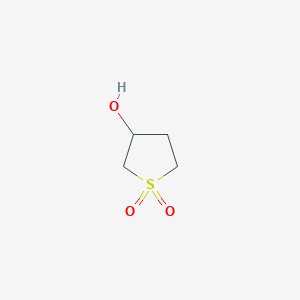

Tetrahydrothiophene-3-ol 1,1-dioxide

Overview

Description

Tetrahydrothiophene-3-ol 1,1-dioxide, also known as this compound, is a useful research compound. Its molecular formula is C4H8O3S and its molecular weight is 136.17 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 147314. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

3-Hydroxysulfolane, also known as 1,1-dioxothiolan-3-ol, Tetrahydrothiophene-3-ol 1,1-dioxide, or Sulfolan-3-ol, is a metabolite of busulfan . Busulfan is a chemotherapy drug primarily used as part of a conditioning regimen prior to hematopoietic stem cell transplantation to treat chronic myeloid leukemia (CML) and acute myeloid leukemia (AML) among other hematological malignancies . Therefore, the primary targets of 3-Hydroxysulfolane are likely to be similar to those of busulfan, which are the DNA in cancer cells .

Mode of Action

Busulfan, the parent compound, is a bifunctional alkylating agent that destroys cancerous cells by interfering with their dna, thereby preventing them from further dividing and ultimately leading to cell death through apoptosis .

Biochemical Pathways

Busulfan is primarily metabolized in the liver by glutathione s-transferases (GSTs) to form various metabolites, including tetrahydrothiophenium ion (THT+), tetrahydrothiophene 1-oxide, sulfolane, and 3-hydroxysulfolane . The metabolism of busulfan and its metabolites involves several biochemical pathways, including the glutathione pathway .

Pharmacokinetics

It is extensively metabolized, and less than 2% is excreted renally unchanged . The bioavailability of busulfan is highly variable, even with IV administration . The clearance and volume of distribution of busulfan and its metabolite sulfolane have been studied .

Result of Action

As a metabolite of busulfan, it may contribute to the overall therapeutic effect of busulfan, which includes the eradication of cancerous stem cells and residual hematopoiesis before bone marrow transplantation .

Action Environment

The action of 3-Hydroxysulfolane, like that of many drugs, can be influenced by various environmental factors. For instance, the method for producing 3-Hydroxysulfolane involves treating sulfolane with an aqueous alkali solution and neutralizing the aqueous solution with acid to obtain a neutralized liquid . This suggests that the pH and the presence of certain ions in the environment could potentially influence the stability and efficacy of 3-Hydroxysulfolane.

Biochemical Analysis

Biochemical Properties

It is known that 3-Hydroxysulfolane is a metabolite of busulfan, an alkylating agent used in chemotherapy . The metabolism of busulfan involves several enzymes, including glutathione transferases (GSTs), cytochrome P450 enzymes (CYPs), and flavin-containing monooxygenase-3 (FMO3) .

Cellular Effects

It has been suggested that 3-Hydroxysulfolane may contribute to hypothermic changes observed in rabbits administered sulfolane

Molecular Mechanism

It is believed to be involved in the metabolism of busulfan, where it is formed through the oxidation of sulfolane . The exact mechanism of this oxidation process is not clear, but it could potentially be mediated by CYPs or other oxidases .

Metabolic Pathways

3-Hydroxysulfolane is involved in the metabolic pathway of busulfan. Busulfan is metabolized mainly in the liver by conjugation with glutathione (GSH) via GSTs . Other oxidative enzymes (CYP, FMO) and ABC/MDR drug transporters likely contribute to the overall clearance of busulfan .

Biological Activity

Tetrahydrothiophene-3-ol 1,1-dioxide is a sulfur-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews its biological properties, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₆H₁₃N₃O₄S. Its structure features a tetrahydrothiophene core, which contributes to its unique chemical properties. The presence of hydroxyl and amino groups enhances its solubility and reactivity, allowing for various biological interactions.

Biological Activities

Tetrahydrothiophene derivatives exhibit a range of biological activities, including:

- Anticancer Activity : Some derivatives have shown potential in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : The compound has been linked to reduced inflammation markers in experimental models, suggesting its utility in treating inflammatory diseases.

- Antioxidant Properties : Certain derivatives demonstrate significant antioxidant activity comparable to that of ascorbic acid, which is crucial for combating oxidative stress-related diseases .

The biological activities of this compound can be attributed to its ability to interact with various biological targets. These interactions may influence signaling pathways or cellular processes critical for maintaining homeostasis. For example, some studies suggest that these compounds may act as allosteric enhancers at adenosine receptors or glucagon receptor antagonists .

Synthesis

Recent advancements in the synthesis of Tetrahydrothiophene derivatives have facilitated the exploration of their biological activities. A convenient multigram scale synthesis method has been developed, allowing researchers to obtain these compounds efficiently for further study .

Toxicity and Safety Profile

While exploring the biological activity of this compound, it is essential to consider its toxicity profile. Studies have indicated that exposure to high concentrations can lead to adverse effects in animal models. For instance:

- Inhalation Toxicity : Inhalation studies in rats revealed a NOAEL (No Observed Adverse Effect Level) of 180 mg/m³ for mild irritation. Higher doses resulted in more severe outcomes .

- Reproductive Toxicity : In pregnant rats, exposure led to decreased birth indices and increased stillbirths at high doses .

Case Studies and Research Findings

Properties

IUPAC Name |

1,1-dioxothiolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3S/c5-4-1-2-8(6,7)3-4/h4-5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMXKVIWWXBYXRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701315944 | |

| Record name | 3-Hydroxysulfolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701315944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13031-76-0 | |

| Record name | 3-Hydroxysulfolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13031-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiophene-3-ol, tetrahydro-, 1,1-dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013031760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13031-76-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147314 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Hydroxysulfolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701315944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Hydroxytetrahydrothiophene 1,1-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.